
15-deoxy-| currency12,14-Prostaglandin D2-d4
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
15-deoxy-Δ12,14-Prostaglandin D2-d4 is a deuterium-labeled analog of 15-deoxy-Δ12,14-Prostaglandin D2. This compound is a metabolite of Prostaglandin D2 and acts as an agonist of the DP2 receptor . It is often used in scientific research due to its stable isotope labeling, which makes it useful for various analytical and pharmacokinetic studies .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 15-deoxy-Δ12,14-Prostaglandin D2-d4 involves the incorporation of deuterium atoms into the parent compound, 15-deoxy-Δ12,14-Prostaglandin D2. This is typically achieved through deuterium exchange reactions or by using deuterated reagents during the synthesis process . The reaction conditions often involve the use of solvents like dimethylformamide (DMF), dimethyl sulfoxide (DMSO), and ethanol .
Industrial Production Methods
Industrial production of 15-deoxy-Δ12,14-Prostaglandin D2-d4 is generally carried out in specialized facilities equipped to handle isotopically labeled compounds. The process involves multiple steps of synthesis, purification, and quality control to ensure the high purity and isotopic labeling of the final product .
Análisis De Reacciones Químicas
Types of Reactions
15-deoxy-Δ12,14-Prostaglandin D2-d4 undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like lithium aluminum hydride. The reactions are typically carried out under controlled conditions to ensure the desired product is obtained .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of 15-deoxy-Δ12,14-Prostaglandin D2-d4 can lead to the formation of various oxygenated derivatives .
Aplicaciones Científicas De Investigación
15-deoxy-Δ12,14-Prostaglandin D2-d4 has a wide range of scientific research applications, including:
Mecanismo De Acción
15-deoxy-Δ12,14-Prostaglandin D2-d4 exerts its effects by binding to the DP2 receptor, which is involved in various biological processes such as inflammation and immune response . The binding of this compound to the DP2 receptor activates downstream signaling pathways, leading to the modulation of gene expression and cellular responses . Additionally, it has been shown to induce the activation of eosinophils and stimulate the recruitment of steroid receptor coactivator-1 to peroxisome proliferator-activated receptor gamma, thereby inducing PPARγ-mediated transcription .
Comparación Con Compuestos Similares
Similar Compounds
15-deoxy-Δ12,14-Prostaglandin D2: The parent compound, which lacks the deuterium labeling.
15-deoxy-Δ12,14-Prostaglandin J2: Another metabolite of Prostaglandin D2, known for its anti-inflammatory and anti-cancer properties.
Uniqueness
The uniqueness of 15-deoxy-Δ12,14-Prostaglandin D2-d4 lies in its deuterium labeling, which provides enhanced stability and allows for precise quantification in analytical studies . This makes it particularly valuable in pharmacokinetic and metabolic research, where accurate measurement of drug concentrations is crucial .
Propiedades
Fórmula molecular |
C20H30O4 |
|---|---|
Peso molecular |
338.5 g/mol |
Nombre IUPAC |
(Z)-3,3,4,4-tetradeuterio-7-[(1R,2E,5S)-5-hydroxy-2-[(E)-oct-2-enylidene]-3-oxocyclopentyl]hept-5-enoic acid |
InChI |
InChI=1S/C20H30O4/c1-2-3-4-5-6-9-12-16-17(19(22)15-18(16)21)13-10-7-8-11-14-20(23)24/h6-7,9-10,12,17,19,22H,2-5,8,11,13-15H2,1H3,(H,23,24)/b9-6+,10-7-,16-12+/t17-,19+/m1/s1/i8D2,11D2 |
Clave InChI |
QUGBPWLPAUHDTI-REOPIEGSSA-N |
SMILES isomérico |
[2H]C([2H])(CC(=O)O)C([2H])([2H])/C=C\C[C@H]\1[C@H](CC(=O)/C1=C/C=C/CCCCC)O |
SMILES canónico |
CCCCCC=CC=C1C(C(CC1=O)O)CC=CCCCC(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



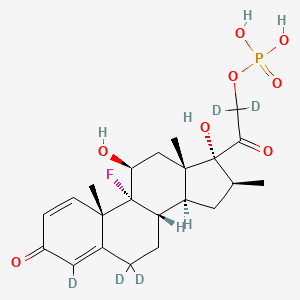
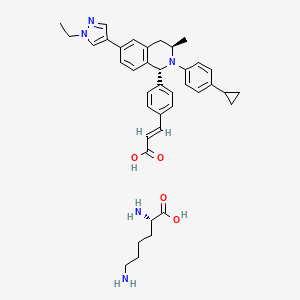
![1-[(3S,4S)-1-(cyclooctylmethyl)-3-(hydroxymethyl)piperidin-4-yl]-3-ethylbenzimidazol-2-one](/img/structure/B12416252.png)
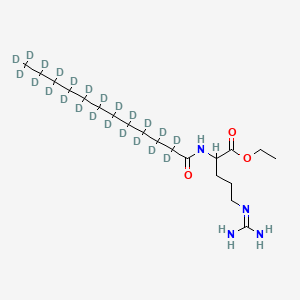

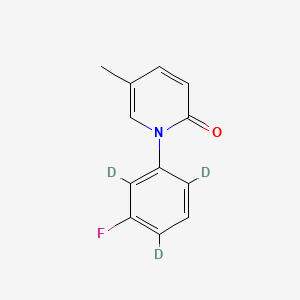

![(6S)-7-N-(3-cyano-4-fluorophenyl)-6-methyl-1-N-[(2R)-1,1,1-trifluoropropan-2-yl]-6,8-dihydro-5H-imidazo[1,5-a]pyrazine-1,7-dicarboxamide](/img/structure/B12416271.png)
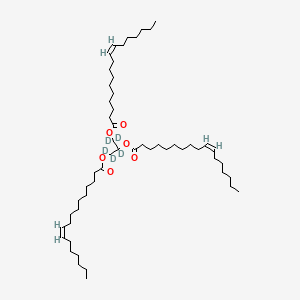
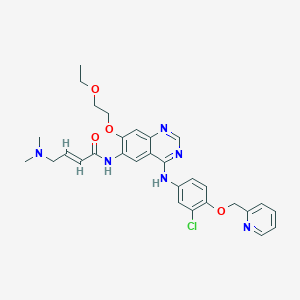

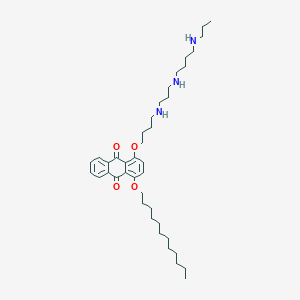
![(2S)-2-N-[(2S)-2-[benzyl(methyl)amino]-3-naphthalen-2-ylpropanoyl]-1-N-(2-nitrophenyl)pyrrolidine-1,2-dicarboxamide](/img/structure/B12416301.png)
